N-(diphenylmethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(Diphenylmethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a tricyclic carboxamide derivative with a diphenylmethyl substituent on the carboxamide nitrogen.
Properties
Molecular Formula |
C25H20N4O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-benzhydryl-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H20N4O2/c1-28-20(16-19-23(28)26-21-14-8-9-15-29(21)25(19)31)24(30)27-22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16,22H,1H3,(H,27,30) |
InChI Key |
NAFIDWBXQSDHPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature can form the pyrrolo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted reactions and Cu-catalyzed reactions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acyl azides, phosphoryl azides, and various catalysts like ruthenium or copper . Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation reactions can yield various N-substituted derivatives, while oxidation reactions can produce corresponding oxo derivatives .
Scientific Research Applications
N-(diphenylmethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain kinases and enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the suppression of cellular pathways involved in inflammation, cancer progression, and microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The diphenylmethyl group distinguishes this compound from similar derivatives. Key structural comparisons include:
Key Observations :
- The diphenylmethyl group introduces significant hydrophobicity compared to smaller aryl or alkyl substituents (e.g., 4-chlorophenyl or allyl). This may enhance membrane permeability but reduce aqueous solubility.
- Derivatives with electron-withdrawing groups (e.g., Cl in 22) or hydrogen-bond acceptors (e.g., acetyl in 25) exhibit moderate yields (81–89%) , suggesting synthetic feasibility.
Antimicrobial and Antibiofilm Activity
- N-Allyl-1-methyl-4-oxo-...carboxamide (6a): MIC >200 mg/L against S. aureus, E. coli, and P. aeruginosa but shows biofilm inhibition at 25 mg/L .
- Ag85C Inhibitor () : MICs of 50 mg/mL (Msmeg) and 20 mg/mL (MDR-Mtb) highlight the impact of imidazole-propyl substituents on antitubercular activity .
Enzyme Inhibition
- SARS-CoV-2 M<sup>pro</sup> Inhibition : Analogs like 21–29 showed IC50 values comparable to GC376 (specific inhibitor), with 4-chlorophenyl (22) and 4-bromophenyl (23) derivatives being most potent .
- SPOP and HCV Inhibition: Pyridopyrrolopyrimidines with sulfonyl or imino groups exhibit anticancer and antiviral activity , suggesting the diphenylmethyl variant may target similar pathways.
Biological Activity
N-(diphenylmethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound with significant biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. Its structure includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core fused with various functional groups, contributing to its unique chemical properties and biological activities. The synthesis typically involves multi-step reactions, including cyclization of appropriate precursors under specific conditions, such as the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Biological Activity
This compound exhibits a variety of biological activities:
Anticancer Activity:
Preclinical studies have demonstrated that this compound shows promise as an anticancer agent. It has been observed to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the inhibition of specific kinases and enzymes that are crucial for cancer cell survival and proliferation.
Anti-inflammatory Effects:
Research indicates that the compound has anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties:
The compound has exhibited antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the type of microorganism and the concentration used.
The biological activity is largely attributed to its ability to interact with specific molecular targets. The compound binds to active sites on kinases and other enzymes, effectively blocking their function. This inhibition can disrupt critical signaling pathways involved in cell growth and inflammation.
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparative analysis is provided below:
| Compound Type | Biological Activity | Unique Features |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine Derivatives | Anticancer, Anti-inflammatory | Similar core structure but different substituents |
| Pyrrolopyrazine Derivatives | Antiviral | Contains fused pyrrole ring |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Anticancer Efficacy: A study evaluated its effects on human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with significant induction of apoptosis at higher concentrations.
- Anti-inflammatory Activity: In a murine model of arthritis, administration of this compound resulted in reduced swelling and inflammatory markers compared to control groups.
- Antimicrobial Testing: In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
